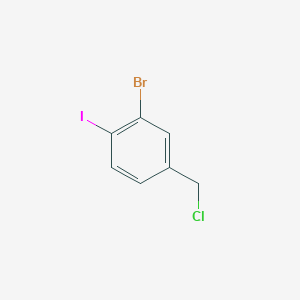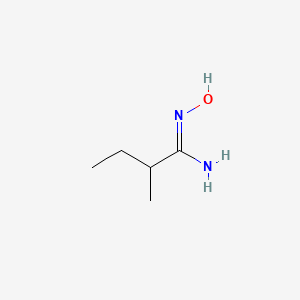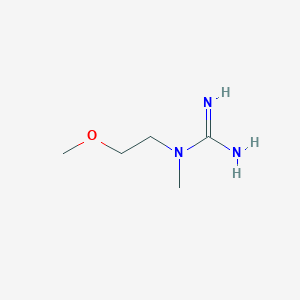
2-bromo-4-(chloromethyl)-1-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-4-(chloromethyl)-1-iodobenzene (BCIB) is an organohalogen compound that has been studied as a potential reagent for organic synthesis. It is a colorless solid that is soluble in many organic solvents and is highly reactive. BCIB has been used in a variety of applications, including the synthesis of heterocyclic compounds, the preparation of polymers and as a reagent for the modification of proteins.
Scientific Research Applications
2-bromo-4-(chloromethyl)-1-iodobenzene has been used in a variety of scientific research applications, including the synthesis of heterocyclic compounds, the preparation of polymers, and as a reagent for the modification of proteins. In addition, 2-bromo-4-(chloromethyl)-1-iodobenzene has been used in the synthesis of polymers for use in drug delivery systems, and as a reagent for the synthesis of polymeric nanoparticles.
Mechanism of Action
2-bromo-4-(chloromethyl)-1-iodobenzene is a highly reactive compound and its reactivity is due to the presence of both an electron-withdrawing bromine atom and an electron-donating iodide atom. The electron-withdrawing bromine atom increases the electron density on the carbon atom adjacent to it, making it more susceptible to nucleophilic attack. The electron-donating iodide atom increases the electron density on the carbon atom adjacent to it, making it more susceptible to electrophilic attack.
Biochemical and Physiological Effects
2-bromo-4-(chloromethyl)-1-iodobenzene has been found to be non-toxic and non-mutagenic in mammalian cells. In addition, 2-bromo-4-(chloromethyl)-1-iodobenzene has been found to be non-cytotoxic and non-carcinogenic. 2-bromo-4-(chloromethyl)-1-iodobenzene has also been found to be non-irritating to the skin and eyes.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-bromo-4-(chloromethyl)-1-iodobenzene in lab experiments is its high reactivity, which allows for the rapid synthesis of a variety of compounds. In addition, 2-bromo-4-(chloromethyl)-1-iodobenzene is relatively inexpensive and easy to handle. The main limitation of 2-bromo-4-(chloromethyl)-1-iodobenzene is its instability, which can lead to the formation of by-products and the loss of reactivity over time.
Future Directions
For 2-bromo-4-(chloromethyl)-1-iodobenzene research include further exploration of its potential applications in organic synthesis, drug delivery systems, and polymeric nanoparticles. Additionally, further research into the mechanism of action of 2-bromo-4-(chloromethyl)-1-iodobenzene and its potential toxicity and carcinogenicity should be conducted. Finally, research into the development of more stable derivatives of 2-bromo-4-(chloromethyl)-1-iodobenzene should be conducted in order to improve its reactivity and reduce its instability.
Synthesis Methods
2-bromo-4-(chloromethyl)-1-iodobenzene can be synthesized by the reaction of bromobenzene, chloromethylbenzene, and iodine in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of 80–90 °C and the yield of 2-bromo-4-(chloromethyl)-1-iodobenzene is typically in the range of 70–80%.
properties
IUPAC Name |
2-bromo-4-(chloromethyl)-1-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClI/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHHZOKAOOSRNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)Br)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-iodobenzyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amino}-3-methylbutanoic acid](/img/structure/B6611483.png)

![1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride](/img/structure/B6611494.png)

![4-[(5-Bromopyridine-3-carbonyl)amino]butanoic acid](/img/structure/B6611525.png)





![tert-butyl N-(2-{[2-(morpholin-4-yl)ethyl]amino}ethyl)carbamate](/img/structure/B6611567.png)